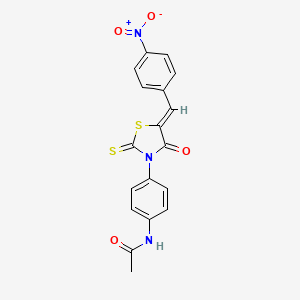

![molecular formula C19H23NO2 B2357140 N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide CAS No. 709011-05-2](/img/structure/B2357140.png)

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide”, related compounds have been synthesized and evaluated for anticonvulsant activity . The synthesis of these related compounds involved a series of reactions including the use of appropriate substituted phenol, sodium ethanolate or sodium propanolate, and bromination reaction .

Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine”, has been reported . The molecular formula of this compound is C13H19NO .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine”, have been reported . It has a molecular weight of 205.30 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has a rotatable bond count of 6 .

Scientific Research Applications

Influence of Protonation on Molecular Geometry

A study by Nitek et al. (2022) on aroxyalkylaminoalcohol derivatives, closely related to N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide, revealed that protonation significantly influences the geometry of these compounds. The protonation of the nitrogen atom alters the molecular linker conformation between the two aromatic rings and the orientation of these rings. This change in conformation affects the molecule's potential applications in pharmacology due to modifications in molecular interactions and stability (Nitek et al., 2022).

Synthesis and Antimicrobial Activity

Gad-Elkareem et al. (2011) conducted a study on the synthesis of thio-substituted ethyl nicotinate derivatives from a compound structurally similar to this compound. These compounds underwent cyclization to form thieno[2,3-b]pyridines and were evaluated for their antimicrobial activities. The research demonstrates the compound's versatility and potential as a scaffold for developing antimicrobial agents (Gad-Elkareem et al., 2011).

Anticonvulsant Properties

A study by Waszkielewicz et al. (2015) synthesized new N-[(dimethylphenoxy)alkyl]aminoalkanols, compounds with a structural relationship to this compound, evaluating their anticonvulsant activity. The study found that these compounds exhibit significant anticonvulsant activity, highlighting the potential of this compound derivatives in the development of new anticonvulsant medications (Waszkielewicz et al., 2015).

Anticancer Drug Synthesis and Evaluation

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities to this compound, and confirmed its anticancer activity through in silico modeling. This study underscores the potential of such compounds in the design and development of new anticancer drugs, providing insights into their mechanism of action and efficacy (Sharma et al., 2018).

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15-12-16(2)14-18(13-15)22-11-10-20-19(21)9-8-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSILNSFICLKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)

![3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2357068.png)

![6-butyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2357071.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)